3-Aminobenzenecarboximidamide
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Overview
Description
3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is an organic compound with the molecular formula C7H9N3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is significant in DNA repair mechanisms.
Mechanism of Action
Target of Action
It’s worth noting that amines and amidines, which are functional groups present in 3-aminobenzenecarboximidamide, often interact with biological targets such as enzymes and receptors .
Mode of Action
In general, amines and amidines can participate in a variety of biochemical interactions, including hydrogen bonding and ionic interactions, which can influence their interaction with biological targets .
Biochemical Pathways
Amines and amidines are known to be involved in a variety of biochemical reactions and pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, can influence its pharmacokinetic properties .
Result of Action
Amines and amidines can influence a variety of biological processes, including enzyme activity and cellular signaling .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Aminobenzenecarboximidamide are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it is a well-known inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP plays a significant role in DNA repair, and its inhibition by this compound has been the subject of extensive research.
Cellular Effects
The cellular effects of this compound are largely dependent on its interaction with PARP. By inhibiting PARP, this compound affects the cellular response to DNA damage and can influence cell survival and inflammatory processes. For instance, this compound has been shown to protect against oxidative stress-induced DNA damage by preventing the activation of PARP, which otherwise contributes to cellular injury.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of PARP. This inhibition prevents the activation of PARP, thereby protecting cells from oxidative stress-induced DNA damage
Temporal Effects in Laboratory Settings
Metabolic Pathways
Preparation Methods
The synthesis of 3-Aminobenzenecarboximidamide typically involves the reaction of 3-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-Aminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: It can be reduced further to form corresponding amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Aminobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a PARP inhibitor, it is used in studies related to DNA repair and cell death mechanisms.
Medicine: Its role as a PARP inhibitor makes it a potential therapeutic agent in cancer treatment, as it can enhance the efficacy of certain chemotherapeutic agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Aminobenzenecarboximidamide is similar to other benzamidine derivatives, such as:
4-Aminobenzenecarboximidamide: Similar structure but with the amino group in the para position.
2-Aminobenzenecarboximidamide: Similar structure but with the amino group in the ortho position.
Benzamidine: Lacks the amino group on the benzene ring. The uniqueness of this compound lies in its specific inhibition of PARP and its potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
3-aminobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSNVUXQDDXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276751 |
Source
|
Record name | m-Aminobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-66-3 |
Source
|
Record name | m-Aminobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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